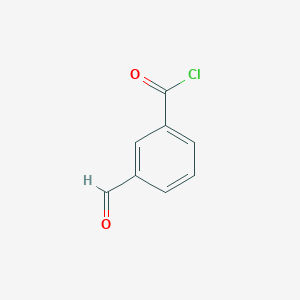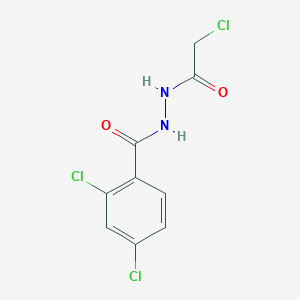
6-Phenoxypicolinic acid
Descripción general
Descripción
6-Phenoxypicolinic acid is a chemical compound with the molecular formula C12H9NO3 . It has a molecular weight of 215.21 and is typically stored at temperatures between 2-8°C . It is a solid substance .
Molecular Structure Analysis
The IUPAC name for 6-Phenoxypicolinic acid is 6-phenoxy-2-pyridinecarboxylic acid . The InChI code for this compound is 1S/C12H9NO3/c14-12(15)10-7-4-8-11(13-10)16-9-5-2-1-3-6-9/h1-8H,(H,14,15) .Physical And Chemical Properties Analysis
6-Phenoxypicolinic acid is a solid substance . It has a molecular weight of 215.21 and is typically stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Analytical Methods in Chemical Research
Analytical Methods for Antioxidant Activity : Studies on antioxidants are crucial in various fields, including food engineering, medicine, and pharmacy. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests are critical for determining the antioxidant capacity of compounds. These methods, based on hydrogen atom transfer or electron transfer, are essential for assessing the potential antioxidant activity of compounds like 6-Phenoxypicolinic acid (Munteanu & Apetrei, 2021).
Folin–Ciocalteu Assay for Phenolic Content : The Folin–Ciocalteu (F–C) assay is widely used for determining the total phenolic content (TPC) in plant extracts, highlighting its importance in evaluating the phenolic profile of compounds. Modifications to this assay improve its specificity, which could be relevant for analyzing the phenolic nature of 6-Phenoxypicolinic acid and its derivatives (Sánchez-Rangel et al., 2013).
Potential Therapeutic Benefits
Antiviral and Antimicrobial Properties : Phenolic compounds have been researched for their antiviral and antimicrobial properties. A review of plant extracts containing polyphenols that inhibit COVID-19 suggests that similar compounds, including potentially 6-Phenoxypicolinic acid, might provide a foundation for antiviral formulations (Chojnacka et al., 2020).
Environmental Applications : The enzymatic treatment of organic pollutants with redox mediators shows that certain phenolic compounds can enhance the degradation efficiency of pollutants. This suggests potential environmental applications of 6-Phenoxypicolinic acid in pollutant remediation (Husain & Husain, 2007).
Safety And Hazards
Propiedades
IUPAC Name |
6-phenoxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-12(15)10-7-4-8-11(13-10)16-9-5-2-1-3-6-9/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIOMWFFIKFFDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70527991 | |
| Record name | 6-Phenoxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70527991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenoxypicolinic acid | |
CAS RN |
51362-40-4 | |
| Record name | 6-Phenoxy-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51362-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Phenoxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70527991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



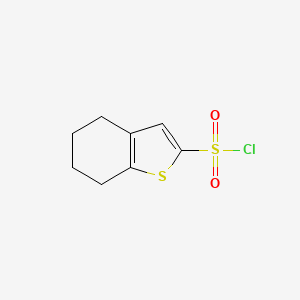

![[4-(1,3-Dioxolan-2-yl)phenyl]methanol](/img/structure/B1316727.png)
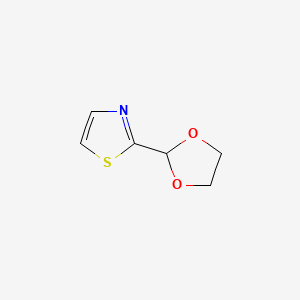

![4-[(4-Methoxyphenyl)azo]-morpholine](/img/structure/B1316736.png)


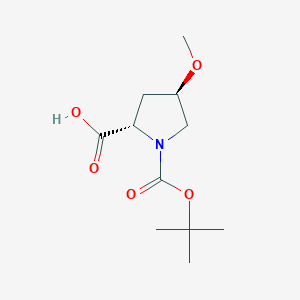
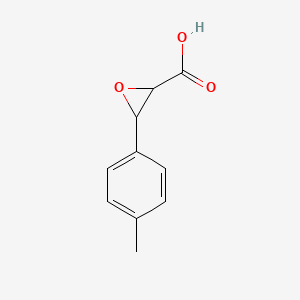
![3-Oxa-8-azabicyclo[3.2.1]octane](/img/structure/B1316749.png)
